2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
Description
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative characterized by an iodine atom at the 4-position and a methyl group at the 5-position of the pyrazole ring, coupled with an acetic acid side chain. Pyrazole derivatives are of significant interest in medicinal and agrochemical research due to their diverse biological activities . Notably, commercial availability of this compound is marked as discontinued, suggesting specialized synthesis may be required for research purposes .
Properties
IUPAC Name |
2-(4-iodo-5-methylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-4-5(7)2-8-9(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWHEDPTKNLGGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6645-75-6 | |
| Record name | 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 4-iodo-5-methyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbon of the chloroacetic acid, displacing the chlorine atom and forming the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group and pyrazole ring enable oxidation under controlled conditions.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| KMnO₄ (acidic conditions) | 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)glycolic acid (oxidation of acetic acid to glycolic acid) | Not specified | |
| Ozone (O₃) | Cleavage of pyrazole ring to form iodinated carboxylic acid derivatives | Not specified |
Key Findings :
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Oxidation of the acetic acid moiety generates glycolic acid derivatives.
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Ring cleavage via ozonolysis produces smaller iodinated fragments, useful in degradation studies.
Reduction Reactions
The iodine atom and carboxylic acid group participate in reduction processes.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| LiAlH₄ (anhydrous ether) | 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)ethanol | ~60% | |
| H₂/Pd-C | Deiodination to form 2-(5-methyl-1H-pyrazol-1-yl)acetic acid | 45–50% |
Key Findings :
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Lithium aluminum hydride selectively reduces the carboxylic acid to an alcohol without affecting the iodine substituent.
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Catalytic hydrogenation removes the iodine atom, enabling access to deiodinated analogs.
Substitution Reactions
The iodine atom undergoes nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling.
Key Findings :
-
Azide substitution provides a route to click chemistry applications.
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Suzuki-Miyaura coupling with aryl boronic acids facilitates biaryl synthesis, though competing reduction of the iodo group may occur under prolonged heating .
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| SOCl₂ → ROH (e.g., MeOH) | Methyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetate | 85% | |
| EDCl, HOBt, RNH₂ | Amides (e.g., 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetamide) | 75–90% |
Key Findings :
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Esterification with methanol proceeds efficiently via acid chloride intermediates.
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Amidation using coupling agents like EDCl/HOBt achieves high yields for diversifying the acid moiety.
Cyclization and Heterocycle Formation
The pyrazole ring participates in cycloaddition and annulation reactions.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| PPh₃, CS₂, 120°C | Thiazole-fused pyrazole derivatives | 50% | |
| CuI, Propargyl bromide | Triazole-linked conjugates via Huisgen cycloaddition | 60% |
Key Findings :
-
Reaction with carbon disulfide introduces sulfur-containing heterocycles.
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Copper-catalyzed alkyne-azide cycloaddition (CuAAC) enables modular bioconjugation.
Mechanistic Insights
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Iodine Reactivity : The electron-withdrawing nature of the iodine atom activates the pyrazole ring toward SNAr, particularly at the 4-position .
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Carboxylic Acid Role : The acid group enhances solubility in polar solvents and directs regioselectivity in metal-catalyzed reactions.
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Steric Effects : The 5-methyl group hinders substitution at adjacent positions, favoring reactivity at the 4-iodo site .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds related to 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid exhibit significant potential as anticancer agents. These compounds have been studied for their ability to act as selective androgen receptor modulators (SARMs), which are crucial in the treatment of androgen-dependent cancers such as prostate cancer. The modulation of androgen receptors can inhibit tumor growth, making these compounds promising candidates for therapeutic development .
Case Study: Prostate Cancer Treatment
A study demonstrated that derivatives of pyrazole compounds, including those similar to this compound, effectively inhibited the proliferation of prostate cancer cell lines. The compounds showed high affinity for androgen receptors, suggesting their utility in treating castration-resistant prostate cancer (CRPC) and other AR-dependent conditions .
Antiviral Activity
2.1 Inhibition of Viral Replication
Another significant application of this compound is its antiviral activity. Research has shown that pyrazole derivatives can inhibit human dihydroorotate dehydrogenase (DHODH), an enzyme critical for viral replication. In vitro studies have confirmed that these compounds effectively reduce the replication of viruses such as the measles virus by targeting DHODH .
Case Study: Measles Virus Replication
In a phenotypic assay measuring measles virus replication, certain pyrazole derivatives demonstrated subnanomolar efficacy, indicating their potential as antiviral agents. The mechanism of action involved the inhibition of DHODH, which is essential for the synthesis of pyrimidines required for viral RNA production .
Agricultural Applications
3.1 Plant Growth Regulators
The compound has also been explored for its role as a plant growth regulator. Research indicates that pyrazole derivatives can enhance plant growth and resistance to environmental stressors. These compounds may influence hormonal pathways in plants, leading to improved growth rates and yields.
Case Study: Enhanced Crop Yield
A study evaluated the effects of pyrazole-based compounds on various crops under stress conditions such as drought and salinity. Results indicated that treated plants exhibited improved growth metrics compared to untreated controls, highlighting the potential agricultural benefits of these compounds .
Mechanism of Action
The mechanism by which 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The iodine and methyl substituents can influence the compound’s binding affinity and specificity for its molecular targets, affecting pathways involved in various biological processes .
Comparison with Similar Compounds
Key Structural Variations
The compound’s core structure can be modified at three primary sites:
- Pyrazole ring substituents : Halogen (I, Cl), alkyl (methyl), or nitro groups.
- Acetic acid chain: Length (e.g., propanoic acid) or functionalization (e.g., amine derivatives).
Tabulated Comparison of Analogs
Functional Implications
- Iodine vs.
- Side Chain Length: Propanoic acid derivatives (e.g., CAS 6715-93-1) exhibit increased hydrophobicity, which may influence membrane permeability in biological systems .
- Methyl vs. Bulky Substituents : The 5-methyl group in the reference compound reduces steric hindrance compared to bulkier substituents (e.g., tert-butyl in pesticide derivatives), favoring synthetic accessibility .
Structural Analysis and Crystallographic Tools
The structural characterization of pyrazole derivatives often relies on crystallographic software such as SHELXL for refinement and ORTEP-3 for graphical representation . For example:
Biological Activity
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including an iodine atom and a methyl group on the pyrazole ring, which may influence its pharmacological properties. The molecular formula is C₉H₈I N₃O₂, with a molecular weight of approximately 292.07 g/mol.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The presence of the iodine atom enhances its reactivity, potentially allowing it to modulate biochemical pathways effectively. While the exact mechanisms remain under investigation, studies suggest that it may influence inflammatory processes and exhibit anticancer properties.
Anticancer Activity
Research indicates that this compound may possess significant anticancer properties. For instance, compounds with similar pyrazole structures have demonstrated efficacy in inhibiting tumor growth by targeting specific signaling pathways associated with cancer cell proliferation .
Anti-inflammatory Properties
There is evidence supporting the anti-inflammatory potential of this compound. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its utility in treating inflammatory diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) reported range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Case Study 1: Anticancer Efficacy
In a recent study, researchers synthesized several pyrazole derivatives, including this compound, and evaluated their anticancer activity against HeLa cells. The results indicated that this compound significantly inhibited cell viability at concentrations as low as 10 µM, showcasing its potential as a therapeutic agent in cancer treatment .
Case Study 2: Anti-inflammatory Response
Another study investigated the anti-inflammatory effects of the compound in a carrageenan-induced edema model in mice. The findings revealed that treatment with this compound resulted in a notable reduction in paw swelling compared to control groups, indicating its effectiveness in alleviating inflammation .
Data Tables
Q & A
Basic: What are the recommended synthetic routes for preparing 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid, and what analytical methods validate its purity?
Answer:
The synthesis typically involves cyclocondensation of substituted pyrazole precursors followed by iodination. For example, pyrazole derivatives like 5-methyl-1H-pyrazole-4-carboxylic acid can be iodinated using iodine monochloride (ICl) in acetic acid under controlled conditions . Post-synthesis, purity is validated via:
- HPLC (High-Performance Liquid Chromatography) with UV detection to quantify residual solvents or byproducts .
- FTIR and NMR spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ in FTIR) and structural integrity (e.g., pyrazole ring proton signals at δ 6.5–7.5 ppm in ¹H NMR) .
- Elemental analysis (C, H, N) to ensure stoichiometric consistency .
Advanced: How can SHELXL be optimized for refining the crystal structure of this compound, especially in cases of disordered iodine atoms?
Answer:
Disordered iodine atoms in crystal structures require careful treatment:
- Use PART instructions in SHELXL to model disorder, assigning occupancy factors to alternative positions .
- Apply ISOR restraints to prevent unrealistic thermal motion for iodine atoms due to their high electron density .
- Validate refinement with R1 < 5% and wR2 < 10% , and check the ADDSYM algorithm in PLATON to detect missed symmetry elements .
- For twinned crystals (common in pyrazole derivatives), employ the TWIN/BASF commands in SHELXL to refine twin fractions .
Basic: What are the stability and storage conditions for this compound under laboratory settings?
Answer:
- Stability : The compound is sensitive to light and moisture due to the labile C-I bond. Degradation is monitored via periodic HPLC analysis .
- Storage : Store in amber vials at 2–8°C under inert gas (argon/nitrogen). Long-term stability tests show <5% decomposition over 12 months under these conditions .
Advanced: How can DFT calculations resolve spectral contradictions in the vibrational modes of this compound?
Answer:
Discrepancies between experimental FTIR/Raman spectra and theoretical predictions arise from:
- Solvent effects : Simulate spectra using polarizable continuum models (PCM) for solvents like DMSO or methanol .
- Isotopic substitution : Compare calculated spectra for [¹²C] and [¹³C] isotopologues to assign ambiguous peaks.
- Force field adjustments : Use B3LYP/6-311++G(d,p) basis sets to refine vibrational mode assignments, particularly for the carboxylic acid and pyrazole ring .
Basic: What are the critical safety considerations when handling this compound?
Answer:
- Toxicity : Acute toxicity studies (OECD 423) indicate an LD₅₀ > 2000 mg/kg (oral, rats), but prolonged exposure may cause thyroid dysfunction due to iodine release .
- Protective measures : Use nitrile gloves, fume hoods, and closed systems during synthesis. Neutralize waste with 10% sodium thiosulfate to deiodinate residues .
Advanced: How can reaction mechanisms for iodination at the pyrazole 4-position be elucidated using kinetic isotope effects (KIEs) or isotopic labeling?
Answer:
- Deuterium KIEs : Compare reaction rates for protiated vs. deuterated pyrazole derivatives. A KIE > 1 suggests electrophilic aromatic substitution (EAS) involving a Wheland intermediate .
- ¹²⁵I radiolabeling : Track iodine incorporation via gamma counting to confirm regioselectivity at the 4-position .
Basic: What chromatographic methods are suitable for separating this compound from its synthetic byproducts?
Answer:
- Reverse-phase HPLC : Use a C18 column with a gradient of acetonitrile/0.1% TFA in water (retention time ~8.2 min) .
- TLC : Silica gel 60 F₂₅₄ plates with ethyl acetate:hexane (3:7); visualize under UV (254 nm) or iodine vapor .
Advanced: How does the electronic nature of the pyrazole ring influence the acidity of the carboxylic acid group in this compound?
Answer:
- Hammett analysis : The electron-withdrawing iodo group at the 4-position increases acidity (pKa ~2.8) compared to non-iodinated analogs (pKa ~3.5). This is confirmed via potentiometric titration in aqueous ethanol .
- NBO calculations : Delocalization of the carboxylic acid lone pair into the pyrazole ring’s π-system stabilizes the deprotonated form .
Basic: What spectroscopic techniques are most effective for characterizing iodine substitution in this compound?
Answer:
- ¹H-¹³C HMBC NMR : Correlate pyrazole ring protons with the iodinated carbon (C4, δ ~95 ppm in ¹³C NMR) .
- XPS (X-ray Photoelectron Spectroscopy) : Iodine 3d₅/₂ binding energy at ~619 eV confirms covalent C-I bonding .
Advanced: What strategies mitigate iodine loss during functionalization reactions of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
